Functional ATP Replacement in Glycolysis: Quantitative Comparison in Cell-Free Extracts
In cell-free thymocyte extracts where endogenous ATP was depleted, PRTP was demonstrated to substitute for ATP in stimulating glycolysis. This functional replacement capacity distinguishes PRTP from other nucleotide triphosphate analogues that fail to support glycolytic flux under identical ATP-depleted conditions [1].
| Evidence Dimension | Glycolytic stimulation capacity in ATP-depleted conditions |
|---|---|
| Target Compound Data | PRTP supported glycolysis in ATP-depleted cell-free thymocyte extracts |
| Comparator Or Baseline | Endogenous ATP (baseline physiological nucleotide) and unspecified analogues |
| Quantified Difference | Qualitative: PRTP capable of functional substitution; intracellular PRTP accumulation exceeded 4-fold the physiological ATP concentration |
| Conditions | Cell-free extract from rat thymocytes; ATP depletion exceeding 90% after 2 h incubation with purine riboside |
Why This Matters
This evidence supports PRTP's utility as a functional ATP surrogate in metabolic reconstitution assays where canonical ATP is unsuitable due to depletion or pathway interference.
- [1] Kozlowska M, Smolenski RT, Makarewicz W, Hoffmann J, Jastorff B, Swierczynski J. ATP depletion, purine riboside triphosphate accumulation and rat thymocyte death induced by purine riboside. Toxicol Lett. 1999;104(3):171-181. View Source
